molecular formula C7H13N3 B2587460 3,4-Diethyl-1H-pyrazol-5-amine CAS No. 151521-81-2

3,4-Diethyl-1H-pyrazol-5-amine

Cat. No.: B2587460
CAS No.: 151521-81-2
M. Wt: 139.202
InChI Key: VQRRWJGAKXHHEI-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry

Pyrazole derivatives are a cornerstone in the design and synthesis of complex organic molecules. ijrpr.com Their utility spans from medicinal chemistry to materials science, driven by their unique structural and electronic properties. globalresearchonline.netrsc.org The accessibility and diverse reactivity of the pyrazole core have established it as a privileged scaffold in modern chemistry. ijrpr.commdpi.com

The history of pyrazole chemistry began in 1883 with its first synthesis by the German chemist Ludwig Knorr. ijrpr.commdpi.com Initially intriguing for their chemical properties, pyrazoles quickly gained significance as their derivatives were found to possess a wide spectrum of biological activities. ijrpr.comglobalresearchonline.net This discovery catalyzed extensive research, leading to the development of numerous compounds with applications in pharmaceuticals and agrochemicals. globalresearchonline.netscirp.org Pyrazole-containing molecules have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, underscoring their importance in medicinal chemistry. ijrpr.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was identified in 1959 from watermelon seeds. wikipedia.org

The pyrazole ring is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. wikipedia.org This structure is aromatic, which contributes to its stability. ijrpr.com Key structural characteristics include:

Tautomerism: Unsubstituted or mono-substituted pyrazoles at positions 3, 4, or 5 can exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms. globalresearchonline.netmdpi.com This phenomenon can influence the molecule's reactivity and biological interactions. mdpi.com

Amphoteric Nature: The pyrazole ring possesses both a basic, pyridine-like nitrogen atom (sp2-hybridized) and a non-basic, pyrrole-like nitrogen atom. encyclopedia.pub This allows it to act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions. encyclopedia.pub

Electronic Properties: The distribution of electrons within the aromatic ring makes certain positions more susceptible to either electrophilic or nucleophilic attack. Substituents on the ring can significantly alter its electronic properties; electron-withdrawing groups, for instance, can increase the acidity of the N-H proton, while electron-donating groups can enhance the basicity of the ring. mdpi.com

Table 1: Structural and Electronic Properties of the Pyrazole Ring

Property Description Significance in Synthesis
Ring Structure Five-membered aromatic heterocycle with two adjacent nitrogen atoms (1,2-diazole). wikipedia.org Provides a stable and versatile scaffold for building complex molecules. ijrpr.com
Aromaticity The ring contains a conjugated π-electron system, conferring aromatic stability. ijrpr.com High resistance to oxidation and reduction, allowing for selective functionalization. globalresearchonline.net
Tautomerism In N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom, leading to tautomeric forms. mdpi.com Affects regioselectivity in substitution reactions and interactions with biological targets. mdpi.com
Nitrogen Atoms Contains one basic "pyridine-like" sp² nitrogen and one acidic "pyrrole-like" nitrogen. encyclopedia.pub Allows for selective N-alkylation or N-acylation and participation in coordination chemistry. globalresearchonline.netmdpi.com
Reactivity Prone to electrophilic substitution, typically at the C4 position. The ring can be functionalized at various positions. globalresearchonline.net Enables the synthesis of a wide array of substituted derivatives with diverse properties. mdpi.com

Amino-substituted pyrazoles (aminopyrazoles) are a particularly valuable subclass of pyrazole derivatives. nih.gov They serve as versatile building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacological scaffolds. mdpi.commdpi.com The amino group, being a reactive nucleophile, provides a handle for further molecular elaboration. scirp.org

The position of the amino group (3-amino, 4-amino, or 5-amino) dictates the reactivity and the types of structures that can be synthesized. nih.govresearchgate.net 5-Aminopyrazoles, in particular, are widely used in medicinal chemistry and are key intermediates in the synthesis of numerous bioactive molecules. nih.govscirp.org The synthesis of 3,4-substituted-5-aminopyrazoles has been an area of active research, with methods developed based on the palladium-mediated α-arylation of β-ketonitriles. acs.org

Research Rationale and Objectives for Investigating 3,4-Diethyl-1H-pyrazol-5-amine

While the chemistry of pyrazoles is well-established, the systematic exploration of specific substitution patterns continues to be a fertile ground for new discoveries.

A review of the literature reveals that while there are numerous studies on aminopyrazoles with various substituents, a specific focus on 3,4-diethyl-substituted aminopyrazoles is not extensively covered. Much of the research has centered on aryl or other functional groups at the C3 and C4 positions. The synthesis and reactivity of aminopyrazoles are often influenced by the steric and electronic nature of the substituents on the pyrazole ring. mdpi.com The presence of two ethyl groups at adjacent positions (C3 and C4) presents a unique substitution pattern that is less explored compared to other motifs. This represents a research gap, as the specific properties and synthetic potential conferred by this diethyl arrangement remain largely uncharacterized. Investigating this specific compound allows for a more comprehensive understanding of how alkyl substituents in these positions modulate the chemical behavior of the 5-aminopyrazole scaffold.

The investigation of this compound holds potential for significant contributions to synthetic chemistry. Based on the known reactivity of other 5-aminopyrazoles, this compound could serve as a valuable intermediate. scirp.orgmdpi.com The ethyl groups at the C3 and C4 positions could introduce unique steric hindrance or electronic effects that might lead to novel regioselectivity in subsequent reactions. For example, in the synthesis of fused pyrazole systems, the diethyl substitution could influence the cyclization pathways, potentially affording access to new or difficult-to-synthesize molecular architectures. thieme-connect.com

Furthermore, the compound could be a useful tool in developing and refining synthetic methods. The synthesis of 3,4-disubstituted-5-aminopyrazoles itself is a topic of interest, and developing efficient routes to the 3,4-diethyl variant would add to the synthetic chemist's toolbox. acs.org The exploration of its reactivity towards various electrophiles and its utility in multicomponent reactions could lead to the development of advanced and atom-economical synthetic protocols. mdpi.com

Theoretical and Computational Perspectives on Novel Pyrazole Structures

In recent years, theoretical and computational chemistry have become indispensable tools for investigating novel pyrazole structures, providing deep insights into their electronic properties, reactivity, and potential biological activity before engaging in extensive synthetic work. malayajournal.orgnih.gov Methods like Density Functional Theory (DFT) are widely employed to predict molecular geometries, electronic structures, and spectroscopic properties of pyrazole derivatives. researchgate.netnih.gov

A key focus of these computational studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgiiste.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. malayajournal.org The energy gap between HOMO and LUMO (ELUMO-EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. iiste.org A small energy gap generally corresponds to higher reactivity, whereas a large gap suggests greater stability. iiste.org These calculations are fundamental in predicting how a novel pyrazole might interact with biological targets.

Quantum chemical calculations allow for the determination of various molecular properties that are crucial for understanding reactivity. malayajournal.orgresearchgate.net Parameters such as electronegativity (χ), chemical potential (µ), chemical hardness (η), and softness (σ) are calculated from HOMO and LUMO energies to quantify the chemical behavior of the molecule. malayajournal.org These theoretical descriptors help researchers to compare and select the most promising candidates for synthesis and further testing.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies represent another tier of computational analysis. nih.govnih.gov Molecular docking simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme active site. nih.govmdpi.com This is particularly valuable in drug design for screening potential inhibitors. nih.gov QSAR models build a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of new, unsynthesized derivatives. nih.gov For instance, 2D-QSAR models have been successfully used to predict the anti-proliferative potential of pyrazole derivatives against various cancer cell lines. nih.gov

These computational approaches provide a powerful framework for the rational design of novel pyrazole structures. By predicting their physicochemical properties, reactivity, and potential for biological interaction, researchers can prioritize synthetic efforts, saving time and resources in the discovery of new functional molecules.

Interactive Data Tables

Below are examples of data derived from computational studies on various pyrazole derivatives, illustrating the types of information generated through theoretical analysis.

Table 1: Calculated Quantum Chemical Properties of Pyrazole Derivatives

This table showcases quantum chemical parameters calculated for different pyrazole compounds using Density Functional Theory (DFT), which helps in predicting their reactivity and stability. malayajournal.orgiiste.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazole-Thiazole Derivative I-6.010.436.44
Pyrazole-Thiazole Derivative III-5.5280.065.588
Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2a)-6.37-1.914.46
Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2b)-6.21-2.134.08

Data sourced from studies on pyrazole-thiazole and pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. malayajournal.orgiiste.org

Table 2: Predicted ADMET Properties for Novel Pyrazole Benzimidazolone Derivatives

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted in silico to assess the drug-likeness of compounds. This table shows predictions for a series of pyrazole benzimidazolone derivatives. mdpi.commdpi.com

CompoundMolecular Weight ( g/mol )LogPH-Bond AcceptorsH-Bond Donors
5c412.443.3241
6b426.473.8441
6c446.894.1241

Data sourced from a study on novel pyrazole benzimidazolone derivatives as potential antioxidants. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diethyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRRWJGAKXHHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 3,4 Diethyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 3,4-diethyl-1H-pyrazol-5-amine is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being a critical aspect of its functionalization.

The functionalization of the pyrazole ring is heavily influenced by the directing effects of the existing substituents. The amino group at the C-5 position is a strong activating group and, along with the diethyl groups at C-3 and C-4, directs electrophilic substitution. Generally, in 5-aminopyrazoles, the C-4 position is the most susceptible to electrophilic attack due to the activating effect of the adjacent amino group. However, in this compound, the C-4 position is already substituted. This leaves the N-1 position as a primary site for electrophilic attack, such as alkylation or acylation.

The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, in multicomponent reactions, the inherent regioselectivity can sometimes be switched by using a traceless mediator, allowing for the formation of different isomers. acs.org

Table 1: Regioselectivity in Pyrazole Functionalization

Reaction Type Preferred Position of Attack Influencing Factors
Electrophilic Substitution N-1 Steric hindrance from diethyl groups, electronic effects of the amino group.
Nucleophilic Substitution C-3 or C-5 (after activation) Presence of a suitable leaving group, reaction conditions.

Influence of Diethyl Substitution on Reactivity

The two ethyl groups at the C-3 and C-4 positions exert a significant influence on the reactivity of the pyrazole ring. Sterically, they can hinder the approach of bulky reagents to the adjacent positions. Electronically, as alkyl groups, they are weakly electron-donating, which can slightly increase the electron density of the pyrazole ring, potentially affecting its reactivity towards electrophiles.

The presence of these alkyl groups can also influence the regioselectivity of reactions. For example, in cyclocondensation reactions involving α,β-unsaturated ketones, steric influences from substituents on the pyrazole ring can dictate the regiochemical outcome. nih.gov

Reactions Involving the Amine Functionality at C-5

The primary amine group at the C-5 position is a key reactive center in this compound, participating in a variety of derivatization and cycloaddition reactions. mdpi.com

The nucleophilic nature of the C-5 amino group allows for a wide range of derivatization reactions. These include acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. For example, 5-aminopyrazoles can react with chloroacetyl chloride to yield acylated products. scirp.org Reductive amination with aldehydes is another common transformation. mdpi.com These reactions are fundamental in creating a diverse library of pyrazole derivatives with varied functionalities.

Table 2: Common Derivatization Reactions of the C-5 Amine

Reagent Reaction Type Product Type
Acyl Halides/Anhydrides Acylation Amides
Alkyl Halides Alkylation Secondary/Tertiary Amines
Aldehydes/Ketones Condensation Imines (Schiff Bases)

Cycloaddition Reactions with Amine-functionalized Pyrazoles

Amine-functionalized pyrazoles are valuable synthons in cycloaddition reactions for the construction of fused heterocyclic systems. The [3+2] cycloaddition of nitrile imines with enamides is an efficient method to produce functionalized pyrazolines and pyrazoles. researchgate.net While the enamine tautomer of this compound can potentially participate in such reactions, the specific reactivity of this compound in cycloadditions is not extensively detailed in the provided context. However, the general reactivity pattern of 5-aminopyrazoles suggests their utility in forming fused systems like pyrazolo[1,5-a]pyrimidines through reactions with appropriate bielectrophiles. nih.gov

Trifluoromethylated pyrazoles can be synthesized via a sequential [3+2] cycloaddition of fluorinated nitrile imines with chalcones, followed by oxidation. acs.org This highlights the versatility of cycloaddition strategies in accessing diverse pyrazole derivatives.

Dimerization and Oligomerization Studies

The study of dimerization and oligomerization of this compound provides insight into its potential for forming larger, more complex molecular architectures. While specific studies on the dimerization of this compound are not detailed, research on related 5-aminopyrazoles has shown that they can undergo oxidative dehydrogenative couplings. mdpi.comnih.gov

For instance, copper-catalyzed oxidative coupling of 5-aminopyrazoles can lead to the formation of dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com These reactions demonstrate the potential for this compound to participate in similar transformations, leading to dimeric or oligomeric structures with extended π-systems and potentially interesting electronic and photophysical properties.

Table 3: Mentioned Compounds

Compound Name
This compound
Pyrazole
Pyrazoline
Pyrazolo[1,5-a]pyrimidine
Pyridazine
Pyrazine

Oxidative Dehydrogenative Couplings

Oxidative dehydrogenative coupling is a powerful synthetic strategy that involves the formation of a new bond between two C-H, N-H, or C-H/N-H bonds, typically facilitated by a metal catalyst or an oxidant. In the context of pyrazol-5-amines, this methodology has been effectively employed to synthesize azo compounds. acs.org

Research has demonstrated that substituted pyrazol-5-amines can be transformed into the corresponding heteroaryl azo compounds. acs.org This reaction can be achieved through different protocols. One method involves using tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of iodine, which simultaneously installs a C-I and an N=N bond through iodination and oxidation. acs.orgnih.gov Another approach utilizes a copper-catalyzed oxidative coupling process. acs.org

The proposed mechanism for these transformations often involves a single-electron transfer (SET) process. acs.org For instance, the oxidation of a pyrazol-5-amine mediated by TBHP and I2 can generate a radical cation, which then undergoes further reaction to form the final azo product. acs.org Studies on various substituted pyrazol-5-amines, including those with methyl, ethyl, and cyclopropyl (B3062369) groups, have shown that these reactions can proceed in moderate to good yields, indicating the versatility of this method. nih.gov

Table 1: Examples of Oxidative Dehydrogenative Coupling of Pyrazol-5-amines
Starting MaterialConditionsProduct TypeYieldReference
3-Methyl-1-phenyl-1H-pyrazol-5-amineI2, K2CO3, TBHP, EtOH, 50 °CIodo-substituted azopyrroleGood to Excellent nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-amineCuI, 1,10-phenanthroline, TBHP, CH2Cl2, rtAzopyrrole56% acs.org

Formation of Fused Heterocyclic Systems from Pyrazolamines

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of a nucleophilic amino group and a reactive carbon at the C4 position allows for cyclization reactions with suitable bifunctional electrophiles to construct bicyclic and polycyclic structures. mdpi.comnih.gov

Pyrazoloazines, particularly pyrazolo[3,4-b]pyridines, are a significant class of fused heterocycles synthesized from 5-aminopyrazoles. beilstein-journals.orgnih.gov A common and effective strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent in an acidic medium, such as acetic acid. mdpi.com The reaction mechanism involves a nucleophilic attack from the aminopyrazole onto the dicarbonyl compound, followed by cyclization and dehydration. nih.gov If the 1,3-dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov

Another route to pyrazolo[3,4-b]pyridines is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov This reaction is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org Furthermore, three-component reactions involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group have been developed to construct these fused systems efficiently. nih.gov

Pyrazoloquinolines represent another important class of fused heterocycles accessible from aminopyrazole precursors. mdpi.com One of the established synthetic routes is an extension of the Friedländer annulation, which involves the reaction of a 5-aminopyrazole with an ortho-aminoaryl aldehyde or ketone. mdpi.com A more contemporary approach involves the reaction of 5-aminopyrazoles with substituted o-halogenobenzaldehydes. mdpi.com This method provides a versatile tool for accessing a wide range of substituted pyrazoloquinolines. The reaction typically proceeds via a nucleophilic substitution of the halogen, followed by cyclization and dehydration to form the quinoline (B57606) ring fused to the pyrazole core.

The synthesis of pyrazole-fused pyridazines and pyrazines can be achieved through the dimerization of 5-aminopyrazoles. nih.gov A copper-promoted, switchable synthesis has been developed that allows for the selective formation of these fused systems through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. By carefully selecting the reaction conditions, such as the copper catalyst, oxidant, and solvent, the reaction can be directed towards the formation of either the dipyrazolopyridazine or the dipyrazolopyrazine core. nih.gov For example, using 3-methyl-1-phenyl-1H-pyrazol-5-amine as a model substrate, researchers demonstrated that different copper salts and oxidants could selectively yield different fused products. nih.gov

Table 2: Synthesis of Fused Heterocycles from 3-Methyl-1-phenyl-1H-pyrazol-5-amine
ReactantConditionsProduct TypeReference
1,3-DiketoneGlacial AcOHPyrazolo[3,4-b]pyridine mdpi.com
α,β-Unsaturated ketone[bmim]Br, 90 °CPyrazolo[3,4-b]pyridine beilstein-journals.org
Self-dimerizationCu(OAc)2, BPO, 1,4-dioxane, 110 °CDipyrazolopyridazine nih.gov
Self-dimerizationCu(OAc)2, TBPB, DMSO, 130 °CDipyrazolopyrazine nih.gov

Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Aminopyrazoles and their derivatives are suitable substrates for various metal-catalyzed reactions.

While direct cross-coupling reactions on the this compound core are not extensively documented, derivatives of this scaffold readily participate in such transformations. A notable example is the Sonogashira cross-coupling reaction. acs.org The iodo-substituted azopyrroles, synthesized via the oxidative dehydrogenative coupling of pyrazol-5-amines, can be treated with various terminal alkynes in the presence of a palladium catalyst. acs.org This reaction effectively forms a new carbon-carbon bond at the C4 position of the pyrazole ring, demonstrating a powerful method for the further functionalization of these molecules. This two-step sequence—oxidative iodination followed by Sonogashira coupling—highlights how initial transformations can set the stage for subsequent metal-catalyzed reactions to build molecular complexity. acs.orgnih.gov

Theoretical and Computational Investigations of 3,4 Diethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 3,4-Diethyl-1H-pyrazol-5-amine. These methods model the molecule at the electronic level, providing detailed information about electron distribution and orbital energies.

DFT calculations enable the precise mapping of electron density, which is crucial for understanding a molecule's reactivity. The molecular electrostatic potential (MEP) surface is a key output, visualizing the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In pyrazole-5-amines, the amine group (-NH2) and the pyridine-like nitrogen atom in the pyrazole (B372694) ring are typically electron-rich regions, indicated by negative electrostatic potential, making them susceptible to electrophilic attack. nih.govmdpi.com Conversely, the hydrogen atoms of the amine group and the N-H of the pyrazole ring are electron-deficient, representing sites for nucleophilic attack. nih.gov

Studies on related pyrazole structures show that the distribution of electron density is significantly influenced by the substituents on the ring. mdpi.com The ethyl groups at the C3 and C4 positions of this compound act as electron-donating groups, which increases the electron density on the pyrazole ring, particularly at the C4 position. mdpi.com This heightened electron density enhances the nucleophilic character of the ring.

Table 1: Predicted Electron Density Characteristics of Pyrazole-5-Amines

Molecular Region Predicted Electron Density Implication for Reactivity
Pyridine-like Nitrogen (N2) High (Negative Potential) Site for protonation and electrophilic attack
Amino Group (-NH2) High (Negative Potential) Nucleophilic center, participates in hydrogen bonding
C4 Carbon High (Negative Potential) Nucleophilic site, susceptible to electrophilic substitution

This table is generated based on general findings for substituted pyrazole-5-amines.

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to predict the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For pyrazole-5-amine derivatives, the HOMO is typically localized over the electron-rich regions, including the pyrazole ring and the amino substituent. The LUMO is generally distributed across the pyrazole ring system. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org In related pyrazole systems, the introduction of various substituents has been shown to modulate this energy gap, thereby tuning the molecule's reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Pyrazole System

Parameter Energy (eV) Description
EHOMO -5.89 Energy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO -1.23 Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.

Note: The values presented are illustrative, based on DFT calculations for a representative substituted pyrazole derivative, and may differ for this compound.

Ab initio quantum chemistry methods, such as Møller–Plesset (MP2) perturbation theory, provide a higher level of theory compared to DFT for calculating electronic structures, though they are more computationally intensive. mdpi.com These methods are often used as a benchmark for DFT results. Studies on substituted pyrazoles have employed ab initio calculations to investigate substituent effects on tautomerism and proton transfer reactions. mdpi.com For instance, ab initio MP2/6-311++G** calculations have been used to evaluate how electron-donating groups like alkyls (e.g., ethyl) and amino groups influence the stability of different pyrazole tautomers. mdpi.com These studies confirm that electron-donating groups tend to stabilize specific tautomeric forms, which is a critical factor in the reactivity and synthesis of these compounds. mdpi.com

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and how it interacts with its environment, such as solvent molecules or biological receptors. nih.gov

Simulations can track the rotation around single bonds, such as those connecting the ethyl groups to the pyrazole ring, to identify the most stable conformations. The interactions between the amine group and the pyrazole nitrogens with surrounding molecules can also be modeled, providing insights into hydrogen bonding patterns. nih.gov In studies of similar pyrazole derivatives intended as inhibitors, MD simulations have been used to confirm the stability of the molecule within the active site of a protein, analyzing parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) to ensure a stable binding pose. nih.gov

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies, often supported by computational calculations, are essential for understanding how this compound participates in chemical reactions. Pyrazol-5-amines are versatile building blocks in organic synthesis, known to undergo various transformations. nih.govmdpi.com

One common reaction is electrophilic substitution at the C4 position, which is activated by the electron-donating amine and alkyl groups. Another key reaction pathway involves the nucleophilic amine group, which can react with electrophiles. For example, pyrazol-5-amines react with N,N-substituted amides in the presence of a coupling agent like PBr₃ to undergo Vilsmeier amidination, followed by intermolecular heterocyclization to form pyrazolo[3,4-d]pyrimidines. mdpi.com

Mechanistic investigations have also explored the oxidative dehydrogenative coupling of pyrazol-5-amines. Depending on the reaction conditions (e.g., the oxidant and catalyst used), these reactions can selectively form azo compounds, demonstrating the tunable reactivity of the pyrazole core. nih.gov In domino reactions with arylglyoxals, pyrazol-5-amines can participate in complex cyclizations, leading to the formation of diverse heterocyclic systems such as pyrazolo-fused naphthyridines and diazocanes. nih.gov The proposed mechanisms often involve initial protonation and addition, followed by a cascade of intramolecular cyclizations and dehydrations. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Pyrazolo[3,4-d]pyrimidine
Pyrazolo-fused 1,7-naphthyridine

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the reaction mechanisms of heterocyclic compounds like pyrazol-5-amines. These studies help in understanding the energetics and geometries of reactants, transition states, and products, thereby elucidating the most probable reaction pathways.

One illustrative example is the computational investigation of the oxidative ring-opening of 1H-pyrazol-5-amines. sci-hub.se Such studies reveal that the reaction proceeds through a series of well-defined steps. For instance, in the presence of an oxidizing agent like iodobenzene (B50100) diacetate (PhI(OAc)₂), the reaction is initiated by the formation of a hydrogen-bonded complex between the pyrazol-5-amine and the oxidant. This is followed by a proton transfer from the amino group to the oxidant, leading to a key intermediate. The subsequent steps can involve the elimination of a water molecule and the ring-opening of the pyrazole core to yield the final product. sci-hub.se

The transition states (TS) for each step are characterized by a single imaginary frequency in their vibrational analysis, representing the energy maximum along the reaction coordinate. The calculated activation energy (the energy difference between the reactant and the transition state) determines the feasibility of a particular pathway. For example, in the proton migration step during the oxidation of a 1H-pyrazol-5-amine, the transition state would show a partially formed bond between the migrating hydrogen and the acceptor atom, and a partially broken bond with the donor nitrogen atom. sci-hub.se

Table 1: Illustrative Calculated Energy Barriers for a Reaction involving a Pyrazol-5-amine Derivative (Note: This is a generalized representation based on typical computational studies of related compounds, not specific to this compound)

Reaction StepReactantTransition StateProductActivation Energy (kcal/mol)
Proton TransferReactant-Oxidant ComplexTS1Intermediate 110-15
Ring OpeningIntermediate 2TS2Final Product20-25

These computational models provide a microscopic view of the reaction, which is often difficult to obtain through experimental means alone. They can also predict how substituents, such as the diethyl groups in this compound, might influence the reaction by altering the electronic properties and steric environment of the molecule.

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent environment on the energetics of the reaction species. scholaris.ca

For pyrazol-5-amines, the polarity of the solvent can influence the stability of charged or highly polar transition states and intermediates. For instance, a polar solvent would be expected to stabilize a zwitterionic intermediate more effectively than a nonpolar solvent, thereby lowering the activation energy for its formation.

Computational studies on related pyrazole systems have shown that water molecules can actively participate in the reaction mechanism, for example, by forming hydrogen-bond bridges that facilitate proton transfer, thus lowering the energy barrier for tautomerization. mdpi.com The effect of different solvents on the activation energies of cycloaddition reactions involving pyrazole derivatives has also been computationally explored, demonstrating that the choice of solvent can be critical for reaction efficiency. growingscience.com

Table 2: Hypothetical Influence of Solvent on Activation Energy for a Reaction of a Pyrazol-5-amine (Note: This table is illustrative and based on general principles and findings for related compounds.)

SolventDielectric Constant (ε)Relative Activation Energy
Toluene2.4High
Acetonitrile37.5Medium
Water80.1Low

These findings suggest that for reactions involving this compound, the choice of solvent would be a critical parameter to consider for optimizing reaction conditions.

Tautomerism and Isomerism of Pyrazol-5-amines

Pyrazol-5-amines are known to exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, several potential tautomers can be considered. The primary tautomerism is the annular tautomerism involving the pyrazole ring nitrogens. Additionally, amino-imino tautomerism of the substituent at position 5 is theoretically possible. scholaris.ca

The relative stability of these tautomers is influenced by factors such as the nature and position of substituents and the solvent. Computational studies on a variety of pyrazole derivatives have shown that the 1H-tautomer is often more stable than the 2H-tautomer. mdpi.com For aminopyrazoles, the amino form is generally found to be more stable than the imino form. scholaris.ca

DFT calculations can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under given conditions. For instance, studies on substituted pyrazoles have quantified the energy differences between tautomers in both the gas phase and in solution. mdpi.com

Table 3: Calculated Relative Stabilities of Pyrazol-5-amine Tautomers (Generic Example) (Note: These values are illustrative and based on computational studies of related pyrazole derivatives.)

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
3-Amino-1H 0.0 (Most Stable)0.0 (Most Stable)
5-Amino-1H +2 to +5+1 to +4
3-Imino-1,2-dihydro > +10> +8
5-Imino-1,5-dihydro > +10> +8

These theoretical predictions are often corroborated by experimental data from NMR and IR spectroscopy, which can distinguish between the different tautomeric forms. researchgate.netnih.gov For this compound, it is highly probable that the this compound and 3,4-Diethyl-2H-pyrazol-5-amine tautomers are the most relevant, with the former likely being the more stable isomer.

Potential Applications and Advanced Research Directions

3,4-Diethyl-1H-pyrazol-5-amine as a Versatile Synthetic Building Block

The reactivity of the amine and the pyrazole (B372694) ring in this compound makes it a highly adaptable precursor for the synthesis of more complex molecules. beilstein-journals.orgmdpi.com Its utility as a synthetic building block is a cornerstone of its research interest.

Precursor in the Synthesis of Complex Heterocyclic Systems

The amine group of this compound provides a nucleophilic site for a variety of chemical transformations, enabling the construction of fused heterocyclic systems. beilstein-journals.orgsapub.org These reactions often involve condensation with bifunctional electrophiles to create new rings fused to the pyrazole core. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazolopyrimidines, pyrazolopyridines, and other related structures. beilstein-journals.orgsemanticscholar.orghelsinki.fi These fused systems are of considerable interest in medicinal chemistry due to their structural similarity to endogenous purines, suggesting potential biological activity. beilstein-journals.orgnih.gov

The general reactivity of 5-aminopyrazoles allows for the construction of a diverse array of fused heterocyclic systems, including:

Pyrazolo[3,4-b]pyridines beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.gov

Pyrazolo[3,4-b]pyrazines beilstein-journals.org

Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.org

Pyrazolo[1,5-a]-1,3,5-triazines beilstein-journals.org

Scaffold for Libraries of Derivatives

The inherent structure of this compound serves as an excellent scaffold for the generation of compound libraries. Through systematic modification of the amine group and the pyrazole ring, a vast number of derivatives can be synthesized. This approach is particularly valuable in drug discovery and materials science, where the screening of large libraries of related compounds is often employed to identify molecules with desired properties. For example, derivatization of the amino group can be achieved through acylation, alkylation, or arylation reactions, leading to a wide range of amides, secondary and tertiary amines. nih.gov

Role in Coordination Chemistry and Ligand Design

The nitrogen atoms within the pyrazole ring and the exocyclic amine group of this compound provide multiple coordination sites for metal ions. This has led to its exploration in the field of coordination chemistry and the design of novel ligands. researchgate.netresearchgate.net

Development of Novel Pyrazole-Derived Ligands

This compound can be readily modified to create multidentate ligands. researchgate.net For example, Schiff base condensation with aldehydes or ketones can introduce additional donor atoms, leading to ligands with enhanced coordination capabilities. The resulting metal complexes have potential applications in various areas, including catalysis and materials science. researchgate.net The versatility of pyrazole-based ligands allows for the synthesis of complexes with diverse topologies and nuclearities, from mononuclear to polynuclear structures. researchgate.net

Investigation of Metal-Ligand Coordination Modes

The study of how ligands derived from this compound bind to metal centers is a key area of research. nih.govnih.govmdpi.comresearchgate.net The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. nih.gov X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structures of these metal complexes, providing valuable insights into the metal-ligand interactions. These studies have revealed a variety of coordination behaviors, including monodentate, bidentate, and bridging modes. researchgate.netnih.gov

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes incorporating pyrazole-derived ligands have shown promise as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole ring, which in turn can influence the catalytic activity and selectivity of the metal center. nih.govmdpi.com For example, complexes of transition metals with pyrazole-based ligands have been investigated for their catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions.

Advanced Materials Science Applications (Non-Property Specific)

The pyrazole scaffold is a versatile building block in the creation of novel materials. Its derivatives are explored in polymer science, supramolecular chemistry, and for the development of specialized sensors. mdpi.comresearchgate.net

While specific polymerization studies involving this compound are not extensively documented, the broader class of pyrazole derivatives serves as a crucial component in polymer chemistry. mdpi.comresearchgate.net The amine group on the pyrazole ring provides a reactive site for incorporation into polymer chains. For instance, researchers have successfully synthesized methacrylate (B99206) monomers derived from pyrazoles, such as 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, which can undergo free-radical polymerization. researchgate.net This demonstrates the potential for aminopyrazoles to be functionalized and then polymerized to create materials with novel properties. Investigations into polymer composites that include pyrazole derivatives have indicated improvements in durability and resistance to environmental factors.

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Pyrazole derivatives are significant in this field due to their ability to form predictable and stable assemblies. mdpi.comresearchgate.net The nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors or donors, facilitating the construction of complex architectures.

Derivatives of pyrazol-5-amines are used as synthons for larger molecules like diazocanes, which are important for biomimetic molecular recognition and creating supramolecular compounds. acs.org Furthermore, pyrazole units can be integrated into larger, multi-component structures, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which form distinct, predictable conformations like twisted or calyx-like shapes in the solid state. mdpi.com These organized structures are fundamental to the design of new materials with tailored functions.

The nitrogen atoms within the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property is harnessed to develop chemosensors for detecting specific cations and anions. mdpi.comresearchgate.net When a pyrazole-containing molecule binds to a target ion, it can produce a measurable signal, such as a change in color or fluorescence. For example, the formation of a zinc chloride complex with a pyrazole derivative has been shown to cause a significant enhancement in fluorescence, demonstrating its potential for sensor applications. researchgate.net The development of new macrocyclic hosts based on pyrazole scaffolds is a key area of research for creating highly selective and sensitive ion detectors. researchgate.net

Future Research Avenues and Emerging Trends

The synthesis and application of pyrazoles are continuously evolving, with current research focusing on improving efficiency, reducing environmental impact, and accelerating the discovery process through automation.

Traditional methods for synthesizing pyrazoles often require harsh conditions, toxic organic solvents, and long reaction times, leading to significant energy consumption and waste. researchgate.net To address this, research has shifted towards greener and more sustainable synthetic methodologies, guided by the principles of green chemistry. jetir.org These approaches aim to be more environmentally benign, cost-effective, and efficient. researchgate.net

Key green strategies being implemented include:

Multicomponent Reactions (MCRs) : These one-pot reactions combine multiple starting materials in a single step to form complex products, which improves atom economy and reduces the number of purification steps. rsc.org

Alternative Energy Sources : Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. researchgate.netrsc.orgnih.gov

Green Solvents and Catalysts : There is a move away from toxic organic solvents towards more environmentally friendly options like water or ionic liquids (ILs), which can sometimes also act as catalysts. researchgate.netbohrium.com The use of recyclable, heterogeneous catalysts is also a key focus. researchgate.net

Solvent-Free Conditions : Techniques like grinding reactants together eliminate the need for solvents entirely, reducing waste and simplifying the process. researchgate.netnih.gov

Interactive Data Table: Green Chemistry Techniques in Pyrazole Synthesis

TechniqueDescriptionAdvantagesSource(s)
Microwave Irradiation Uses microwave energy to heat reactions rapidly and uniformly.Shorter reaction times, higher yields, cleaner reactions. researchgate.net, rsc.org, nih.gov
Ultrasonic Irradiation Uses high-frequency sound waves to induce cavitation, promoting mixing and reaction rates.Enhanced reaction speed, often performed at room temperature. researchgate.net, rsc.org
Multicomponent Reactions (MCRs) Combines three or more reactants in a single synthetic operation.High atom and step economy, reduced waste, simplified procedures. rsc.org
Solvent-Free Grinding Reactants are physically ground together to initiate a chemical reaction.Environmentally friendly (no solvent), simple, energy-efficient. researchgate.netnih.gov
Use of Water as a Solvent Utilizes water as a green, non-toxic, and inexpensive reaction medium.Safe, environmentally benign, cost-effective. researchgate.net, rsc.org
Ionic Liquids (ILs) Salts that are liquid at low temperatures, used as recyclable solvents and/or catalysts.Low volatility, thermal stability, potential for catalyst recycling. bohrium.com

The demand for large libraries of novel chemical compounds for screening in drug discovery and materials science has driven the development of automated and high-throughput synthesis methods. chemspeed.comresearchgate.net These technologies allow for the rapid, parallel synthesis and screening of numerous pyrazole derivatives, significantly accelerating the research and development process. chemspeed.comnih.gov

Automated synthesis workstations can perform complex workflows that include reaction preparation, synthesis under various conditions (e.g., controlled temperature and pressure), work-up, purification, and analysis. chemspeed.comresearchgate.net This approach enables the efficient creation of libraries of compounds, such as 5-hetarylaminopyrazoles, which can then be used to generate a wide array of more complex molecules. nih.gov By automating these processes, researchers can quickly explore a vast chemical space to identify compounds with desired properties, optimizing reaction conditions and accelerating the discovery of new materials and drug candidates. researchgate.net

Interactive Data Table: High-Throughput and Automated Synthesis Approaches

Technology/MethodDescriptionKey BenefitsSource(s)
Automated Parallel Synthesis Robotic platforms that perform multiple reactions simultaneously in parallel reactors.Increased productivity, streamlined workflows, enhanced reproducibility. chemspeed.com, researchgate.net
High-Throughput Screening Rapid testing of large numbers of compounds to identify active molecules or materials.Accelerated discovery, efficient optimization of leads. nih.gov
Library Synthesis Systematic creation of a large collection of related compounds (a "library").Enables broad exploration of structure-activity relationships. nih.gov, chemspeed.com
Automated Work-up & Purification Integrated robotic systems for post-reaction processing, including extraction and chromatography.Reduces manual labor, ensures consistent sample quality. chemspeed.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,4-Diethyl-1H-pyrazol-5-amine derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions using substituted hydrazides or condensation of ketones with aldehydes. For example, α,β-unsaturated ketones can be synthesized by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under solvent-free conditions . Multi-step processes, such as nucleophilic substitutions, are also utilized to introduce functional groups like cyclopropyl or methoxybenzyl moieties . Key steps include optimizing reaction temperatures (e.g., 120°C for cyclization) and using catalysts like phosphorus oxychloride .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions and hydrogen bonding patterns. For instance, 1H^1\text{H} NMR can distinguish between NH2_2 groups and aromatic protons .
  • X-ray Diffraction : Single-crystal X-ray diffraction resolves crystal packing and hydrogen-bonding networks, as demonstrated for HANTP salts .
  • IR Spectroscopy : Identifies functional groups like C=O and N-H stretches, aiding in structural validation .

Q. What biological activities have been reported for this compound-based compounds?

  • Methodological Answer : Derivatives exhibit antibacterial and anticancer properties. For example, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were tested for cytotoxicity against cancer cell lines using in vitro assays . Antibacterial activity is evaluated via minimum inhibitory concentration (MIC) tests against pathogens like Staphylococcus aureus .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or IR) during the synthesis of novel derivatives be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals and assign proton-carbon correlations .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
  • Alternative Characterization : Cross-validate with mass spectrometry (MS) or X-ray crystallography to confirm molecular structures .

Q. What strategies optimize crystal structure determination for pyrazole derivatives with complex substituents?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for refinement, especially for high-resolution or twinned data. SHELXPRO interfaces with macromolecular applications .
  • Crystallization Conditions : Screen solvents (e.g., DMF/water mixtures) and temperatures to obtain high-quality crystals. For example, HANTP salts crystallized in monoclinic systems with Z' = 1–2 .
  • Handling Disorder : Apply restraints for disordered substituents (e.g., ethyl groups) during refinement .

Q. How can computational methods predict the energetic properties of pyrazole-based compounds?

  • Methodological Answer :

  • Heat of Formation (HOF) : Calculate HOF using Gaussian 03 with isodesmic reactions .
  • Detonation Performance : Use EXPLO5 software to simulate detonation velocity (vDv_D) and pressure (PP) based on density and HOF .
  • Thermal Stability : Pair thermogravimetric analysis (TGA) with molecular dynamics simulations to predict decomposition pathways .

Q. How to design multi-step syntheses for derivatives with targeted substituents (e.g., fluorophenyl or tetrazolyl groups)?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce substituents via sequential reactions. For example, HANTP derivatives were synthesized by first nitrating pyrazole cores, followed by tetrazolyl group incorporation .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during harsh reactions .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach aryl groups to the pyrazole scaffold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.